molecular formula C21H16N4O2S B270104 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

カタログ番号 B270104
分子量: 388.4 g/mol
InChIキー: URGVCMSMBJNMIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone, also known as TAK-063, is a novel small molecule compound that has been developed as a potential treatment for schizophrenia. It belongs to the class of drugs known as selective phosphodiesterase 10A (PDE10A) inhibitors, which are believed to modulate the activity of dopamine and cAMP signaling pathways in the brain.

作用機序

The mechanism of action of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is not fully understood, but it is believed to act as a selective inhibitor of PDE10A, an enzyme that regulates the levels of cyclic nucleotides in the brain. By inhibiting PDE10A, 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is thought to enhance the activity of dopamine and cAMP signaling pathways, which are known to play a role in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been shown to increase the levels of cAMP and cGMP in the striatum and cortex of rats, which suggests that it is able to effectively inhibit PDE10A in vivo. In addition, 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been shown to increase the release of dopamine in the prefrontal cortex and striatum of rats, which is consistent with its proposed mechanism of action.

実験室実験の利点と制限

One advantage of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is that it is a highly selective inhibitor of PDE10A, with minimal off-target effects. This makes it a useful tool for studying the role of PDE10A in various physiological and pathological processes. However, one limitation of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for research on 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone. One area of interest is the potential therapeutic applications of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone beyond schizophrenia, such as in the treatment of depression and anxiety disorders. Another area of interest is the development of more potent and selective PDE10A inhibitors that may have improved efficacy and tolerability. Finally, further research is needed to better understand the mechanism of action of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone and its effects on various signaling pathways in the brain.

合成法

The synthesis of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone involves several steps, starting with the reaction of 4-phenoxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding thioester intermediate. This intermediate is then reacted with 2-bromoethyl ethyl ketone in the presence of a base to yield the final product, 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone. The overall yield of this process is approximately 20%, and the purity of the product is typically greater than 98%.

科学的研究の応用

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been extensively studied in preclinical models of schizophrenia, and has shown promising results in improving cognitive and negative symptoms associated with the disease. In addition, 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have broader therapeutic potential beyond schizophrenia. Several clinical trials have been conducted to evaluate the safety and efficacy of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone in humans, with mixed results.

特性

製品名

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

分子式

C21H16N4O2S

分子量

388.4 g/mol

IUPAC名

1-(4-phenoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C21H16N4O2S/c26-20(15-28-21-22-23-24-25(21)17-7-3-1-4-8-17)16-11-13-19(14-12-16)27-18-9-5-2-6-10-18/h1-14H,15H2

InChIキー

URGVCMSMBJNMIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

正規SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。